
N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N1-(2-chlorophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide” is an organic compound containing a trifluoromethyl group, a chlorophenyl group, and an oxalamide group . Trifluoromethyl groups are often used in medicinal chemistry due to their ability to modify the properties of therapeutic agents .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The trifluoromethyl group, for example, is known to undergo various reactions, including nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, which could influence its solubility and stability .科学的研究の応用
Synthesis and Characterization
Novel Synthesis Methods : Mamedov et al. (2016) describe a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, highlighting an efficient and high-yielding method for producing similar compounds (Mamedov et al., 2016).
Fluorescent Probes for Analysis : Cai et al. (2015) discuss the synthesis and characterization of a novel ELF-97-based fluorescent probe, showcasing the potential for developing fluorescent probes using similar compounds for analytical purposes (Cai et al., 2015).
Chemical Properties and Reactions
Study of Chemical Reactions : Fujio et al. (1997) explore the solvolysis of similar compounds, providing insights into their chemical behavior and reactions (Fujio et al., 1997).
Formation of Disinfection By-products : Sun et al. (2019) investigate the transformation characteristics of BP-1, a component of benzophenone-type UV filters, during chlorination disinfection. This study is relevant for understanding the transformation and potential environmental impact of similar compounds (Sun et al., 2019).
Structural and Optical Properties
Crystallographic Analysis : Tang et al. (2009) present the crystal structure of a related compound, offering valuable data on molecular conformation and interactions, critical for understanding the physical properties of such compounds (Tang et al., 2009).
Optical Properties of Thin Films : Zeyada et al. (2016) examine the structural and optical properties of thin films of related compounds, providing insights into the potential use of similar compounds in material science and optics (Zeyada et al., 2016).
Catalysis and Bioactivity
Catalytic Systems : Xia et al. (2016) study the hydroxylation of (hetero)aryl halides using a catalytic system involving similar compounds, highlighting their potential use in catalysis (Xia et al., 2016).
Pharmaceutical Applications : Nikalje et al. (2012) design and synthesize novel diphenyl oxalamide derivatives with anticonvulsant activity, indicating the potential for pharmaceutical applications of similar compounds (Nikalje et al., 2012).
作用機序
Mode of Action
Based on its structural similarity to other compounds, it may involve nucleophilic substitution reactions . The compound could potentially interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Given the potential for nucleophilic substitution reactions, it may influence pathways involving similar chemical reactions .
Pharmacokinetics
Factors such as its molecular weight (23761 ) and structure could influence its bioavailability. For instance, the presence of the trifluoromethyl group might enhance the compound’s metabolic stability, potentially affecting its distribution and excretion.
将来の方向性
特性
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3/c18-12-3-1-2-4-13(12)23-16(26)15(25)22-9-14(24)10-5-7-11(8-6-10)17(19,20)21/h1-8,14,24H,9H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTQZJOYSQQHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-((difluoromethyl)thio)phenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2892057.png)
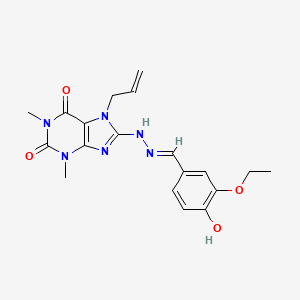
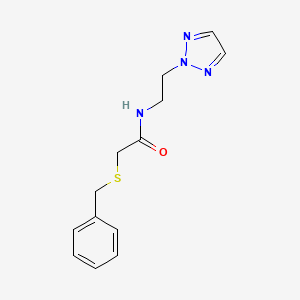

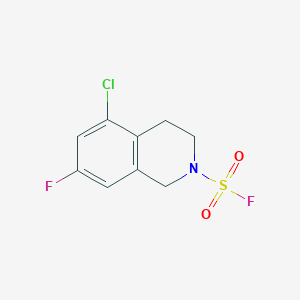

![4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892068.png)
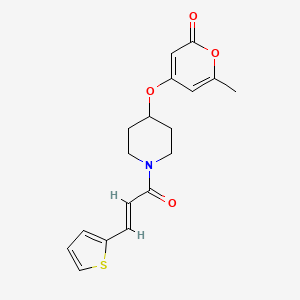

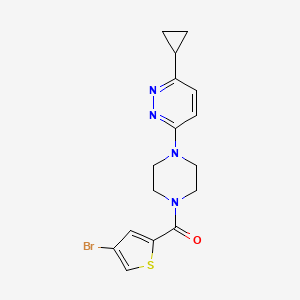
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2892072.png)
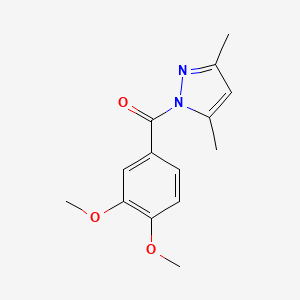
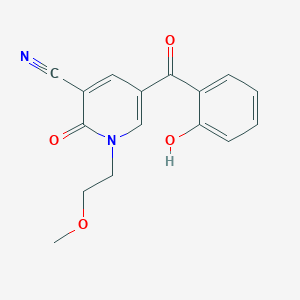
![N-(2-methylsulfanylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2892079.png)
